

But-3-ene-1-sulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *But-3-ene-1-sulfonamide*

Cat. No.: *B3121670*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Potential of a Bifunctional Building Block

But-3-ene-1-sulfonamide is a deceptively simple molecule that sits at the confluence of two powerful concepts in medicinal chemistry. It elegantly combines a primary sulfonamide, a cornerstone pharmacophore found in a multitude of FDA-approved drugs, with a terminal vinyl group, an increasingly important electrophilic "warhead" for designing targeted covalent inhibitors. While specific, in-depth studies on **But-3-ene-1-sulfonamide** itself are not widely published, a thorough analysis of its constituent parts provides a compelling rationale for its application as a versatile starting material for drug discovery and chemical biology.

This guide provides a Senior Application Scientist's perspective on the potential of **But-3-ene-1-sulfonamide**. We will move beyond simple descriptions to explain the causality behind experimental design, offering detailed protocols that serve as a validated starting point for researchers aiming to leverage this molecule's unique structural attributes. We will explore its application in two primary domains: first, as a reactive moiety for the synthesis of targeted covalent inhibitors, and second, as a classic pharmacophore and synthetic handle for library development and enzyme inhibition.

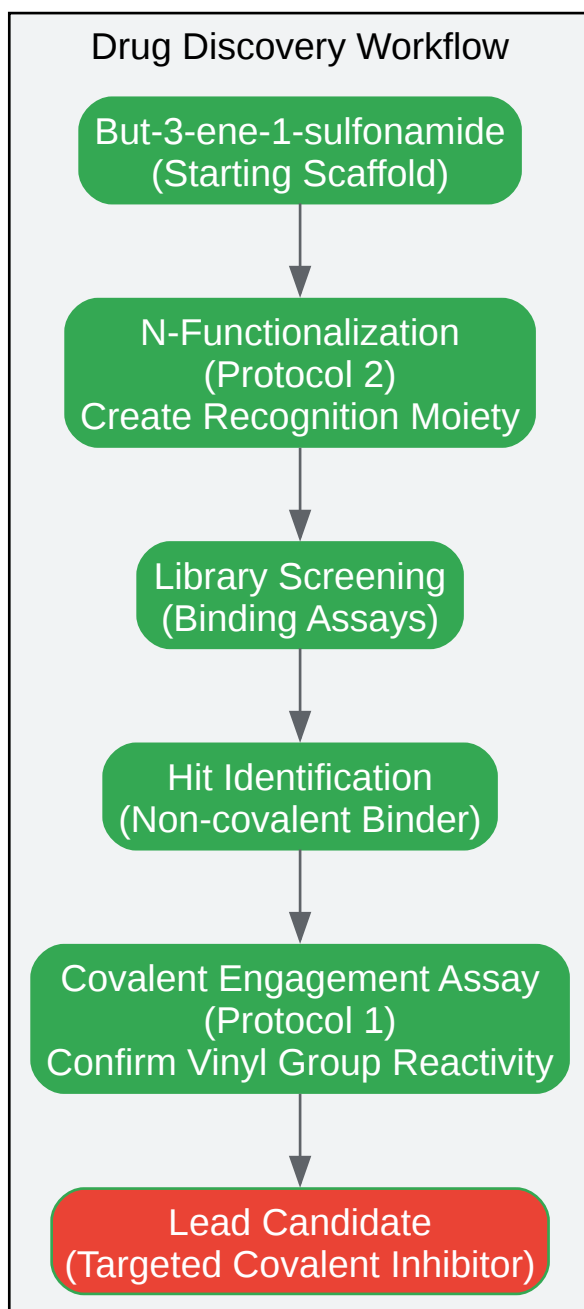
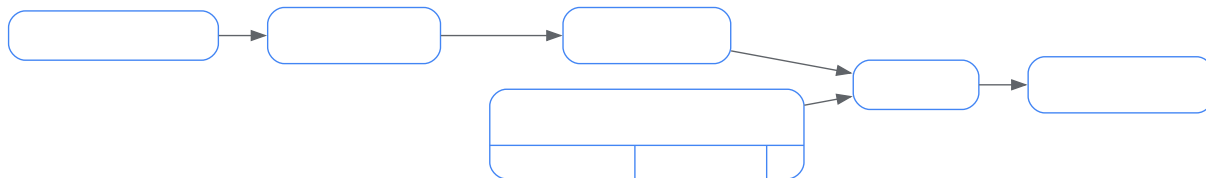
Part 1: The Vinyl Moiety as a Covalent Warhead for Targeted Inhibition

The resurgence of covalent inhibitors marks a paradigm shift in drug discovery, enabling the pursuit of targets once deemed "undruggable."^[1] These inhibitors form a stable, covalent bond with their target protein, leading to durable and potent pharmacological effects. The vinyl group of **But-3-ene-1-sulfonamide** positions it as an excellent candidate for this class of therapeutics.

The Chemistry of Covalent Targeting

The terminal alkene in **But-3-ene-1-sulfonamide** is an electrophilic Michael acceptor. It is designed to react with nucleophilic amino acid residues on a target protein, most commonly cysteine (via its thiol group) or lysine (via its ϵ -amino group).^{[2][3]} This reaction, known as a Michael addition, results in the formation of a permanent covalent bond, thereby irreversibly inactivating the protein.

Vinyl sulfonamides have emerged as compelling alternatives to more traditional acrylamide warheads. They are generally more electrophilic, which can provide advantages for targeting less reactive or non-catalytic amino acid residues.^{[1][4]}



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